Haspin-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Haspin-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are carefully designed to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Haspin-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as halogenation, can introduce or replace halogen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Haspin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Haspin in various biochemical pathways.
Biology: Employed in cell biology research to investigate the effects of Haspin inhibition on cell division and chromosome dynamics.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt mitosis in cancer cells.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
Haspin-IN-1 exerts its effects by inhibiting the kinase activity of Haspin. This inhibition prevents the phosphorylation of histone H3 at threonine 3, which is crucial for the proper localization of the chromosomal passenger complex (CPC) at centromeres. As a result, this compound disrupts chromosome alignment and segregation during mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
CHR-6494: Another potent Haspin inhibitor with similar mechanisms of action.
LJ4827: A novel non-genotoxic kinase inhibitor with specificity for Haspin.
CX-6258: A small-molecule inhibitor that targets Haspin and other kinases
Uniqueness of Haspin-IN-1: this compound is unique due to its high potency and selectivity for Haspin. Unlike some other inhibitors, this compound has been shown to have minimal off-target effects, making it a valuable tool for studying Haspin’s role in mitosis and its potential as a therapeutic target .
Properties
Molecular Formula |
C12H8N4O2S |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-methylsulfanyl-10-nitropyrido[3,4-g]quinazoline |
InChI |
InChI=1S/C12H8N4O2S/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3 |
InChI Key |
FAEYQDREFVLABR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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